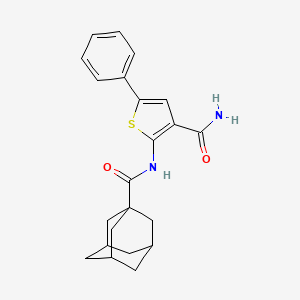

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide, also known as ADAMANT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. ADAMANT is a derivative of adamantane, a type of diamondoid that has been extensively studied for its unique physical and chemical properties. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides and Polyimides

Research has led to the synthesis of new polyamides and polyimides incorporating adamantane structures, demonstrating notable thermal stability and solubility characteristics. For example, polyamides synthesized from diamines and an adamantane-containing diacid exhibited high tensile strengths, elongation to breakage values, and glass transition temperatures (Tgs), indicating their potential in high-performance materials applications (Chern, Shiue, & Kao, 1998). Similarly, polyimides derived from a diamine with a pendant adamantane group and aromatic tetracarboxylic dianhydrides showed remarkable thermal stability and amorphous nature, suitable for applications requiring materials with low dielectric constants and high thermal resistance (Liaw & Liaw, 1999).

High-Performance Materials

Adamantane derivatives have been explored for their high-performance material applications. Polyamides containing adamantyl and diamantyl moieties demonstrated not only high glass transition temperatures but also significant thermal decomposition temperatures, suggesting their use in environments requiring materials with exceptional thermal stability (Liaw, Liaw, & Chung, 1999). Another study focused on optimizing polycondensation reactions for materials incorporating ethylenedioxythiophene and adamantane, which could lead to polymers with specialized electronic properties (Yamazaki, Kuwabara, & Kanbara, 2013).

Antimicrobial Activity

Adamantane derivatives have shown potential in antimicrobial applications. N′-Heteroarylidene-1-adamantylcarbohydrazides and related compounds demonstrated broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).

Molecular Docking and Theoretical Investigations

Theoretical investigations, including molecular docking and DFT analyses, have been performed on adamantane derivatives to understand their structural properties and potential biological activities. For instance, studies on ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(phenyl)isothioureido]acetate showed its inhibitory activity against specific enzymes, suggesting applications in drug discovery (Al-Wahaibi et al., 2020).

Propiedades

IUPAC Name |

2-(adamantane-1-carbonylamino)-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c23-19(25)17-9-18(16-4-2-1-3-5-16)27-20(17)24-21(26)22-10-13-6-14(11-22)8-15(7-13)12-22/h1-5,9,13-15H,6-8,10-12H2,(H2,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKXIVSYGCERBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2367276.png)

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2367277.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2367283.png)

![N-(4-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2367290.png)

![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)

![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)

![Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2367296.png)

![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)